molecular formula C12H15BrN2O2S B8080060 Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8080060
M. Wt: 331.23 g/mol
InChI Key: RVORUMJDEQLUNO-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[321]octane-8-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the bromothiazole moiety. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[321]octane-8-carboxylate is unique due to the presence of the bromothiazole moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

methyl 3-(4-bromo-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c1-17-11(16)10-7-2-3-8(10)5-15(4-7)12-14-9(13)6-18-12/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVORUMJDEQLUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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